molecular formula C25H25N3O5 B4330984 13-(2,5-dimethoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

13-(2,5-dimethoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

Cat. No.: B4330984
M. Wt: 447.5 g/mol
InChI Key: FDFIXIFCBHPQCA-UHFFFAOYSA-N
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Description

10-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4’,5’:3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4’,5’:3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione involves multiple steps, starting with the preparation of the core pyrimido[4’,5’:3,4]pyrrolo[2,1-c][1,4]oxazine structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of the dimethoxyphenyl and phenyl groups via substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste reduction, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

10-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4’,5’:3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield quinones or other oxygenated derivatives, while reduction reactions could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a useful tool for studying biochemical pathways or for developing new drugs.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly for targeting specific diseases or conditions.

    Industry: Its chemical properties might make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism by which 10-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4’,5’:3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 10-(2,4-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4’,5’:3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione
  • 10-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1,7,8,10-tetrahydro-2H-pyrimido[4’,5’:3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione

Uniqueness

The uniqueness of 10-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4’,5’:3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione lies in its specific combination of functional groups and its structural complexity. This gives it distinct chemical and biological properties that can be leveraged for various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

13-(2,5-dimethoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-26-21-19(24(29)27(2)25(26)30)20(15-8-6-5-7-9-15)28-12-13-33-23(22(21)28)17-14-16(31-3)10-11-18(17)32-4/h5-11,14,23H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFIXIFCBHPQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(OCCN3C(=C2C(=O)N(C1=O)C)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-(2,5-dimethoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
Reactant of Route 2
Reactant of Route 2
13-(2,5-dimethoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
Reactant of Route 3
Reactant of Route 3
13-(2,5-dimethoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
Reactant of Route 4
Reactant of Route 4
13-(2,5-dimethoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
Reactant of Route 5
13-(2,5-dimethoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
Reactant of Route 6
Reactant of Route 6
13-(2,5-dimethoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

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